aztreonam - 85506-30-5

aztreonam

Catalog Number: EVT-1553860
CAS Number: 85506-30-5
Molecular Formula: C13H17N5O8S2
Molecular Weight: 435.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A monocyclic beta-lactam antibiotic originally isolated from Chromobacterium violaceum. It is resistant to beta-lactamases and is used in gram-negative infections, especially of the meninges, bladder, and kidneys. It may cause a superinfection with gram-positive organisms.
Aztreonam is a parenterally administered, synthetic monobactam antibiotic that is specifically active against aerobic gram-negative bacilli is resistant to many beta-lactamases. Aztreonam therapy is often accompanied by mild, asymptomatic elevations in serum aminotransferase levels, but it has not been reported to cause clinically apparent liver injury.
Aztreonam is a monocyclic beta-lactam antibiotic originally isolated from Chromobacterium violaceum with bactericidal activity. Aztreonam preferentially binds to and inactivates penicillin-binding protein-3 (PBP-3), which is involved in bacterial cell wall synthesis, thereby inhibiting bacterial cell wall integrity and leading to cell lysis and death. This agent differs from other beta-lactam antibiotics because it is resistant to beta-lactamase hydrolysis, and it is usually used to treat infections caused by gram-negative aerobic microorganisms.
Overview

Aztreonam is a synthetic monocyclic beta-lactam antibiotic primarily used to treat infections caused by Gram-negative bacteria. It is particularly effective against Pseudomonas aeruginosa and other Enterobacteriaceae. Aztreonam's unique structure allows it to resist degradation by certain beta-lactamases, making it a valuable option in antibiotic therapy, especially for patients with penicillin allergies. Its chemical designation is (Z)-2-[[[(2-amino-4-thiazolyl)[[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]carbamoyl]methylene]amino]oxy]-2-methylpropionic acid, with a molecular weight of 435.44 g/mol .

Source and Classification

Aztreonam is classified as a monobactam antibiotic. It was first introduced in the 1980s and is derived from the natural product of the bacterium Chromobacterium violaceum. Its development was aimed at creating an antibiotic that could effectively combat Gram-negative bacteria while minimizing cross-reactivity with penicillins and cephalosporins, thus providing an alternative for patients with allergies to these classes of antibiotics .

Synthesis Analysis

Methods and Technical Details

The synthesis of aztreonam involves several key steps that can be performed through various methods. One notable method includes the use of an acyl chloride approach, which helps prevent damage to the beta-lactam ring—a common issue in traditional synthesis methods.

  1. Starting Materials: The synthesis typically begins with 2-amino-4-thiazolyl derivatives and other specific reagents.
  2. Reaction Conditions: The reactions are often conducted under controlled temperatures (e.g., -15 to 5 °C) to optimize yield and purity.
  3. Purification: Post-reaction, aztreonam is purified through crystallization techniques involving acidification and filtration processes to achieve high purity levels (over 99%) .

A recent patent highlights a novel synthesis method that improves yield (up to 87%) and purity by utilizing environmentally friendly reagents such as triphenylphosphine oxide .

Molecular Structure Analysis

Structure and Data

Aztreonam features a unique monocyclic structure that distinguishes it from other beta-lactams. The key elements of its structure include:

  • Beta-Lactam Ring: A four-membered lactam ring crucial for its antibacterial activity.
  • Sulfonic Acid Group: Located at the 1-position, this group enhances the stability of aztreonam against hydrolysis.
  • Aminothiazolyl Oxime Side Chain: This side chain at the 3-position contributes to its antibacterial spectrum.

The structural formula can be represented as:

C13H17N5O8S2\text{C}_{13}\text{H}_{17}\text{N}_{5}\text{O}_{8}\text{S}_{2}

Molecular Data

  • Molecular Weight: 435.44 g/mol
  • Chemical Formula: C13H17N5O8S2
  • Appearance: White powder, sterile, non-pyrogenic for injection .
Chemical Reactions Analysis

Reactions and Technical Details

Aztreonam undergoes various chemical reactions that are critical for its function as an antibiotic:

  1. Inhibition of Cell Wall Synthesis: Aztreonam binds to penicillin-binding proteins (PBPs) in bacterial cell walls, inhibiting their function and leading to cell lysis.
  2. Resistance Mechanism: The presence of the sulfonic acid group allows aztreonam to maintain activity against certain beta-lactamases that would typically hydrolyze other beta-lactams .

These reactions are essential for understanding how aztreonam exerts its antibacterial effects.

Mechanism of Action

Process and Data

Aztreonam exerts its antibacterial activity primarily through the inhibition of bacterial cell wall synthesis. The mechanism involves:

  1. Binding to Penicillin-Binding Proteins: Aztreonam binds specifically to PBPs located in the bacterial cell membrane.
  2. Inhibition of Transpeptidation: This binding inhibits the transpeptidation reaction necessary for cross-linking peptidoglycan layers in the bacterial cell wall.
  3. Resulting Cell Lysis: The inhibition leads to weakened cell walls, ultimately resulting in bacterial cell death.

This mechanism is particularly effective against Gram-negative bacteria due to their reliance on PBPs for maintaining cell wall integrity .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Aztreonam is soluble in water and has a pH range suitable for injection formulations.
  • Stability: It exhibits stability under acidic conditions but can be hydrolyzed under alkaline conditions.

Chemical Properties

These properties are crucial for formulating aztreonam for clinical use .

Applications

Scientific Uses

Aztreonam is primarily used in clinical settings for treating infections caused by Gram-negative bacteria, including:

  • Hospital-acquired Infections: Effective against resistant strains often found in hospital settings.
  • Urinary Tract Infections: Commonly prescribed for uncomplicated urinary tract infections caused by susceptible organisms.
  • Pneumonia: Utilized in treating pneumonia caused by Gram-negative pathogens.

Research continues into novel applications of aztreonam, including its conjugation with siderophore mimetics to enhance efficacy against resistant bacterial strains .

Introduction to Aztreonam: Classification and Historical Context

Monobactams as a Distinct β-Lactam Subclass: Structural and Functional Uniqueness

The monobactam class, characterized by a monocyclic β-lactam ring lacking fused heterocyclic thiazolidine or dihydrothiazine rings, represents a structural divergence from other β-lactams. This configuration confers:

  • Targeted Binding Affinity: Aztreonam binds preferentially to penicillin-binding protein 3 (PBP3) in Gram-negative bacteria, disrupting peptidoglycan cross-linking and cell wall synthesis without significant affinity for Gram-positive PBPs [1] [7].
  • β-Lactamase Resistance: The oxime side chain (C-3) and sulfonate group (N-1) sterically hinder hydrolysis by many β-lactamases, including plasmid-mediated penicillinases (TEM-1) and cephalosporinases (AmpC) [1] [4].
  • Low Immunogenicity: Minimal cross-reactivity with penicillin/cephalosporin antibodies due to distinct side chains, making it suitable for patients with IgE-mediated β-lactam allergies (except ceftazidime-allergic individuals) [1] [4].

Table 1: Structural and Functional Comparison of Aztreonam with Other β-Lactams

FeatureAztreonam (Monobactam)PenicillinsCephalosporins
Core StructureMonocyclic β-lactamBicyclic: β-lactam + thiazolidineBicyclic: β-lactam + dihydrothiazine
Gram-negative ActivityHigh (incl. Pseudomonas)VariableBroad (3rd/4th gen)
Gram-positive ActivityNegligibleHighModerate-high
Anaerobic CoverageNoneVariableLimited
β-Lactamase StabilityHigh (except ESBLs/MBLs)Low (penicillinases)Variable (cephalosporinases)

Discovery and Development: Chromobacterium violaceum Origins to Clinical Approval

Aztreonam’s origin traces to a novel screening approach targeting bacterial β-lactam production. In 1979, researchers isolated SQ 26,180—a weakly active natural monobactam—from Chromobacterium violaceum strains found in New Jersey soil samples [8]. Though SQ 26,180 lacked clinical utility, its core structure served as a template for chemical optimization:

  • Side Chain Engineering: Introduction of the aminothiazole oxime (enhancing Gram-negative penetration) and methyl group (improving β-lactamase stability) yielded aztreonam (SQ 26,776) [7] [8].
  • Pharmacological Optimization: Aztreonam achieved 100% intramuscular bioavailability and renal excretion mimicking aminoglycosides, but without ototoxicity or nephrotoxicity [9].
  • Clinical Milestones:
  • 1981: First human trials demonstrating efficacy in Gram-negative infections [9].
  • 1986: FDA approval for injectable formulations (Azactam®) [1].
  • 2010: FDA approval for inhalation solution (Cayston®) for P. aeruginosa in cystic fibrosis [1] [2].

Aztreonam in the Context of Antibiotic Resistance: Historical Emergence and Relevance

Aztreonam entered clinical use amid escalating Gram-negative resistance to cephalosporins and aminoglycosides. Its resistance profile reflects evolutionary pressures:

  • Intrinsic Resistance Mechanisms:
  • Efflux Pumps: P. aeruginosa MexAB-OprM overexpression expels aztreonam; mutations in regulators mexR, nalC, or nalD confer resistance [5].
  • Target Modification: Mutations in ftsI (encoding PBP3) reduce aztreonam binding affinity [5].
  • Metallo-β-Lactamases (MBLs): Enzymes like NDM-1 hydrolyze aztreonam, though it resists serine-based ESBLs [1] [3].

  • Adaptive Resistance in CF: Hypermutable P. aeruginosa strains in cystic fibrosis lungs accumulate ftsI and efflux-regulator mutations during cyclic aztreonam therapy, leading to multifactorial resistance (MICs >1,024 µg/ml) [5]. Paradoxically, mexR/nalD mutants exhibit hypervirulence in murine pneumonia models despite fitness costs in vitro [5].

Table 2: Clinically Relevant Aztreonam Resistance Mechanisms

MechanismGenetic BasisResistance LevelCross-Resistance
Efflux UpregulationmexR, nalD, nalC mutations4- to 16-fold MIC increaseCarbapenems, fluoroquinolones
Altered PBP3 TargetftsI missense mutations8- to 64-fold MIC increaseNone (specific to β-lactams targeting PBP3)
MBL ProductionblaNDM, blaVIM genesComplete hydrolysisAll β-lactams except monobactams
Porin LossompF/ompK36 deletionsModerate (2- to 8-fold)Carbapenems, cephalosporins
  • Combinatorial Strategies: To counter MBL producers, aztreonam/avibactam combinations exploit aztreonam’s stability toward MBLs and avibactam’s inhibition of co-occurring ESBLs/AmpC enzymes. This synergy is under phase III investigation [1] [6].

Table 3: Key Aztreonam-Containing Antibiotic Combinations

CombinationTarget PathogensDevelopmental StatusMechanistic Basis
Aztreonam/AvibactamMBL-producing EnterobacteralesPhase III trialsAvibactam inhibits serine β-lactamases protecting aztreonam from hydrolysis
Aztreonam/ArbekacinP. aeruginosa biofilmsPreclinical studiesArbekacin enhances aztreonam penetration
Aztreonam/CeftazidimeMultidrug-resistant P. aeruginosaOff-label useCeftazidime covers Gram-positives; aztreonam provides Gram-negative synergy

Properties

CAS Number

85506-30-5

Product Name

aztreonam

IUPAC Name

2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3R)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid

Molecular Formula

C13H17N5O8S2

Molecular Weight

435.4 g/mol

InChI

InChI=1S/C13H17N5O8S2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25)/b17-8+/t5-,7-/m1/s1

InChI Key

WZPBZJONDBGPKJ-PSGLRMFWSA-N

SMILES

CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N

Solubility

Insoluble

Synonyms

Az threonam
Az-threonam
Azactam
Azthreonam
Aztreonam
SQ 26,776
SQ-26,776
SQ26,776
Urobactam

Canonical SMILES

CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N

Isomeric SMILES

C[C@@H]1[C@H](C(=O)N1S(=O)(=O)O)NC(=O)/C(=N/OC(C)(C)C(=O)O)/C2=CSC(=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.